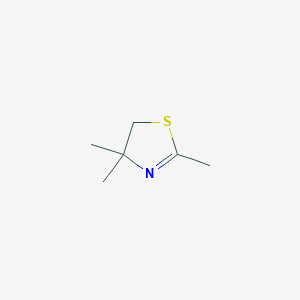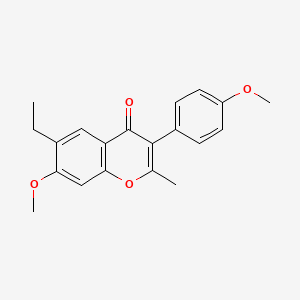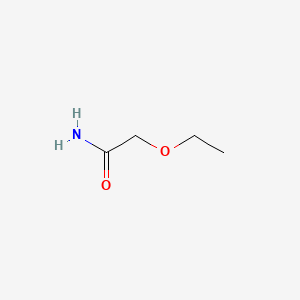
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- is a heterocyclic organic compound that features an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-hydroxy amides with reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to form oxazolines, which can then be further modified to introduce the phenylethenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles with different substituents.
Reduction: Reduction reactions can modify the oxazole ring or the phenylethenyl group.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the phenylethenyl group.
Wissenschaftliche Forschungsanwendungen
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Wirkmechanismus
The mechanism by which Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenylethenyl group may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole, 4,5-dihydro-2,4,4-trimethyl-: Similar in structure but lacks the phenylethenyl group.
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline: Contains a methoxyphenyl group instead of a phenylethenyl group.
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-thienyl)-: Features a thienyl group instead of a phenylethenyl group.
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other oxazole derivatives and contributes to its specific reactivity and biological activities.
Eigenschaften
CAS-Nummer |
61025-23-8 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
4,4-dimethyl-2-[(E)-2-phenylethenyl]-5H-1,3-oxazole |
InChI |
InChI=1S/C13H15NO/c1-13(2)10-15-12(14-13)9-8-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b9-8+ |
InChI-Schlüssel |
IVCSIAZWAKWKDI-CMDGGOBGSA-N |
Isomerische SMILES |
CC1(COC(=N1)/C=C/C2=CC=CC=C2)C |
Kanonische SMILES |
CC1(COC(=N1)C=CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B14157987.png)
![3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14157989.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)



![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)

![1-[(3-Methylnaphthalen-2-yl)methyl]piperidine](/img/structure/B14158036.png)
![[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate](/img/structure/B14158046.png)

![2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate](/img/structure/B14158049.png)

![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14158062.png)
